4-{1-[(4-Bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[(4-Bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a complex organic compound that features a piperidine ring, a bromophenyl group, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(4-Bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-bromobenzyl chloride with piperidine to form 1-(4-bromophenyl)methylpiperidine. This intermediate is then reacted with thiomorpholine-3-carbonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(4-Bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a new functional group in place of the bromine atom.
Scientific Research Applications
4-{1-[(4-Bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Researchers might investigate its potential as a drug candidate, particularly for conditions where piperidine derivatives have shown efficacy.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{1-[(4-Bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine would depend on its specific interactions with biological targets. It may bind to receptors or enzymes, altering their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)piperidine: This compound shares the piperidine and bromophenyl groups but lacks the thiomorpholine moiety.
4-{1-[(2-Bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine: Similar structure but with a different position of the bromine atom on the phenyl ring.
Uniqueness
4-{1-[(4-Bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine is unique due to the presence of both the piperidine and thiomorpholine rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H23BrN2OS |
---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
[1-[(4-bromophenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C17H23BrN2OS/c18-16-5-3-14(4-6-16)12-19-7-1-2-15(13-19)17(21)20-8-10-22-11-9-20/h3-6,15H,1-2,7-13H2 |
InChI Key |
OQKMVJSILWCLNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Br)C(=O)N3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.